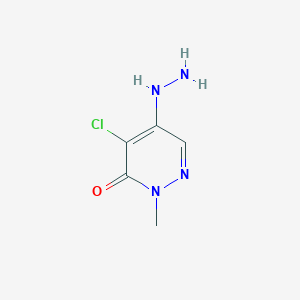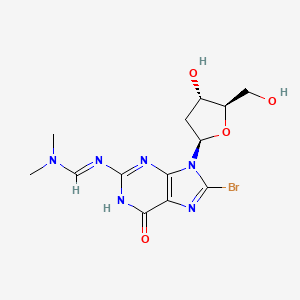
Disodium 1-amino-9,10-dihydro-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate is a complex organic compound known for its vibrant blue color. It is commonly referred to as Reactive Blue 19 and is widely used in the textile industry for dyeing and printing on various fabrics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate involves multiple steps. One common method includes the condensation of bromaminic acid with meta-(2-hydroxyethylsulfonyl)aniline, followed by esterification in concentrated sulfuric acid. The reaction conditions typically involve the use of a copper sulfate/tin chloride catalyst, with the reaction temperature maintained between 30-40°C and a pH of 7.6-7.8 .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pH, and catalyst concentration to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reducing agents like sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Nucleophilic substitution reactions often require a basic medium and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing and printing on fabrics
Mecanismo De Acción
The mechanism of action of Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate involves its interaction with specific molecular targets. The compound binds to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the sulfonate groups, which enhance the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Reactive Blue 21: Another anthraquinone-based dye with similar applications in the textile industry.
Reactive Blue 4: Known for its use in dyeing cotton and other cellulosic fibers.
Reactive Blue 5: Used in the dyeing of wool and silk.
Uniqueness
Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate stands out due to its high affinity for cellulose fibers, excellent colorfastness, and ability to produce vibrant, long-lasting colors .
Propiedades
Número CAS |
93904-41-7 |
|---|---|
Fórmula molecular |
C23H18N2Na2O12S3 |
Peso molecular |
656.6 g/mol |
Nombre IUPAC |
disodium;1-amino-4-[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H20N2O12S3.2Na/c1-36-17-7-6-12(38(28,29)9-8-37-40(33,34)35)10-15(17)25-16-11-18(39(30,31)32)21(24)20-19(16)22(26)13-4-2-3-5-14(13)23(20)27;;/h2-7,10-11,25H,8-9,24H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clave InChI |
FFYZIGZNMFAHFO-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


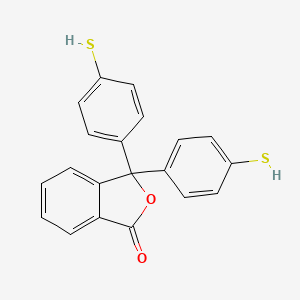

![3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12916877.png)
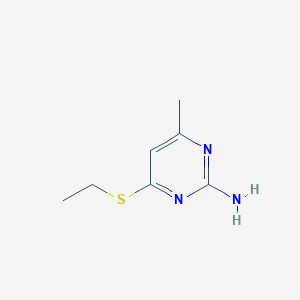
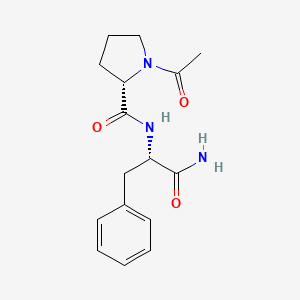



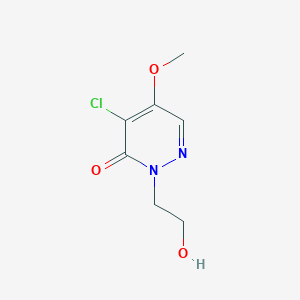
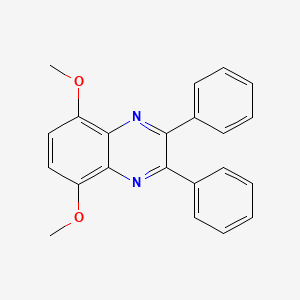
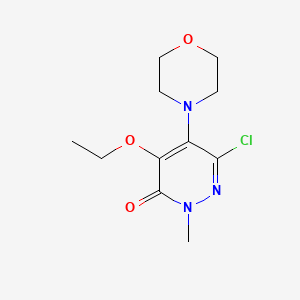
![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)
